Cas no 807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-)
807-20-5 structure
Product Name:Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
Numero CAS:807-20-5
MF:C24H30N3OP
MW:407.488266468048
CID:727253
PubChem ID:427979
Update Time:2025-04-19
Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline
- N1,N1-DIMETHYL-4-(DI[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL)ANILINE
- tris(4-Dimethylaminophenyl)phosphine oxide
- BIM-0004900.P001
- 4,4',4''-phosphoryltris(N,N-dimethylaniline)
- AKOS001485438
- Q27894664
- MLS000722839
- Tris-p-dimethylaminophenylphosphine oxide
- Tris(p-dimethylaminophenyl)phosphine oxide
- IWM56R9ID6
- MFCD00025649
- 2-(6-Chloropyridin-2-yl)aceticacid
- 4,4',4''-Phosphinylidynetris-[N,N-dimethylbenzenamine]
- N-(4-(Bis[4-(dimethylamino)phenyl]phosphoryl)phenyl)-N,N-dimethylamine #
- DTXSID7022122
- WJWYOXIYLBXRKS-UHFFFAOYSA-N
- 4,4',4''-Phosphinylidynetris(N,N-dimethylbenzenamine)
- Benzenamine, 4,4',4''-phosphinylidynetris*N,N-dimethyl-
- Benzenamine, 4,4',4''-phosphinylidynetris[N,N-dimethyl-
- N-(4-{BIS[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL}PHENYL)-N,N-DIMETHYLAMINE
- CBMicro_004806
- Benzenamine, 4,4',4''-phosphinylidynetris(N,N-dimethyl-
- N1,N1-dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
- EU-0002471
- CB06798
- SCHEMBL6293293
- Phosphine oxide, tris[p-(dimethylamino)phenyl]-
- C24H30N3OP
- SMR000304835
- SMSF0003365
- 4-{bis[4-(dimethylamino)phenyl]phosphoroso}-N,N-dimethylaniline
- UNII-IWM56R9ID6
- Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
- 807-20-5
-
- Inchi: 1S/C24H30N3OP/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
- Chiave InChI: WJWYOXIYLBXRKS-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)=O
Proprietà calcolate
- Massa esatta: 407.213
- Massa monoisotopica: 407.213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 464
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 26.8Ų
Proprietà sperimentali
- Densità: 1.16
- Punto di fusione: 275 °C
- Punto di ebollizione: 600.6°C at 760 mmHg
- Punto di infiammabilità: 317.1°C
- Indice di rifrazione: 1.613
- PSA: 36.60000
- LogP: 3.52400
Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti